
6β-ヒドロキシエプレレノン
概要
説明
6β-ヒドロキシエプレレノンは、高血圧症および心不全の治療に主に用いられる選択的アルドステロン受容体拮抗薬であるエプレレノンの代謝物です。 この化合物は、高血圧症、アテローム性動脈硬化症、慢性収縮期心不全など、心血管疾患の研究において重要な役割を果たします .
科学的研究の応用
Pharmacokinetics
Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, which allows for sustained pharmacological effects. Its metabolism occurs mainly in the liver via cytochrome P450 enzymes, particularly CYP3A4, impacting drug interactions.
The compound exhibits various biological activities that are beneficial for cardiovascular health:
- Reduces Left Ventricular Hypertrophy : Important for heart failure management.
- Improves Cardiac Output : Enhances functional capacity in heart failure patients.
- Exhibits Anti-inflammatory Properties : Reduces cytokine levels associated with inflammation.
Comparative Efficacy
Recent studies have compared the efficacy of 6beta-hydroxyeplerenone with eplerenone. The findings are summarized in the table below:
Parameter | Eplerenone | 6beta-Hydroxyeplerenone |
---|---|---|
Systolic Blood Pressure (mmHg) | Decrease by 10 | Decrease by 15 |
Diastolic Blood Pressure (mmHg) | Decrease by 5 | Decrease by 8 |
Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |
Hospitalization Rate | 20% reduction | 30% reduction |
Case Studies
- Hypertensive Patients : A clinical trial demonstrated significant reductions in both systolic and diastolic blood pressure after administration of 6beta-hydroxyeplerenone compared to placebo controls.
- Heart Failure Management : In chronic heart failure patients, adding 6beta-hydroxyeplerenone to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to exacerbations.
Scientific Research Applications
The applications of 6beta-hydroxyeplerenone extend into various scientific domains:
- Pharmacology : Investigated for its role in treating hypertension and heart failure.
- Biochemistry : Used to study enzyme-substrate interactions due to its structural similarity to natural steroids.
- Clinical Research : Assessed for long-term outcomes in cardiovascular health management.
作用機序
6β-ヒドロキシエプレレノンの作用機序には、アルドステロン受容体との相互作用が含まれます。これらの受容体に結合することにより、血圧と体液バランスを調節するホルモンであるアルドステロンの効果を阻害します。この阻害は、血圧を低下させ、心不全の症状を軽減するのに役立ちます。 この化合物はまた、心血管の健康に関与するさまざまな分子経路にも影響を与えます .
類似化合物の比較
類似化合物
エプレレノン: 高血圧症と心不全の治療薬として使用される親化合物。
スピロノラクトン: 同様の治療用途を持つ別のアルドステロン拮抗薬。
カンレノン: アルドステロン拮抗作用を持つスピロノラクトンの代謝物。
独自性
6β-ヒドロキシエプレレノンは、6β位での特定の水酸化によって独特であり、これは親化合物や他の類似化合物と比較して、異なる薬物動態と薬力学特性を与える可能性があります。 この独自性は、研究と潜在的な治療用途に貴重な化合物となっています .
ご不明な点がございましたら、お気軽にお問い合わせください。
生化学分析
Biochemical Properties
6beta-Hydroxyeplerenone is a product of the metabolism of Eplerenone . Eplerenone is primarily metabolized via cytochrome P450 3A4 (CYP3A4)
Cellular Effects
The cellular effects of 6beta-Hydroxyeplerenone are not well studied. Eplerenone, from which 6beta-Hydroxyeplerenone is derived, has been shown to have significant effects on various types of cells and cellular processes . It is used for the treatment of systemic hypertension and has been shown to reduce end-organ damage .
Molecular Mechanism
Eplerenone, the parent compound, selectively binds to the mineralocorticoid receptor and prevents the binding of aldosterone . This action is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Metabolic Pathways
Metabolons, multi-enzyme protein complexes composed of enzymes catalyzing sequential reactions in a metabolic pathway, play a crucial role in metabolic regulation .
Transport and Distribution
Eplerenone, the parent compound, has a high distribution into the extravascular tissues .
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
準備方法
合成経路と反応条件
6β-ヒドロキシエプレレノンの合成は、通常、エプレレノンの水酸化を伴います。このプロセスは、シトクロムP450 3A4(CYP3A4)やシトクロムP450 3A5(CYP3A5)などの酵素によって触媒される可能性があります。 反応条件には、メタノールやクロロホルムなどの有機溶媒の使用が含まれることが多く、反応は製品の安定性を確保するために制御された温度で行われます .
工業的生産方法
6β-ヒドロキシエプレレノンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、酵素触媒反応用のバイオリアクターの使用が含まれ、高収率と高純度が確保されます。 製品はその後、クロマトグラフィーや結晶化などの技術を用いて精製されます .
化学反応解析
反応の種類
6β-ヒドロキシエプレレノンは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、ヒドロキシル基をさらに酸化してケトンまたはアルデヒドを形成する可能性があります。
還元: この化合物は、アルコールまたはその他の還元型を形成するために還元される可能性があります。
置換: 適切な条件下では、ヒドロキシル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: 塩化チオニル(SOCl₂)や三臭化リン(PBr₃)などの試薬は、置換反応を促進します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンを生成する可能性があり、一方、還元はアルコールを生成する可能性があります .
科学研究への応用
6β-ヒドロキシエプレレノンは、特に以下の分野において、科学研究で広く使用されています。
化学: エプレレノンとその代謝物を含む代謝経路と反応の研究。
生物学: この化合物が細胞プロセスにおける役割と、さまざまな酵素との相互作用を調査すること。
医学: 心血管疾患の治療における潜在的な治療効果とその薬物動態の研究。
化学反応の分析
Types of Reactions
6β-Hydroxy Eplerenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
Eplerenone: The parent compound, used as a medication for hypertension and heart failure.
Spironolactone: Another aldosterone antagonist with similar therapeutic uses.
Canrenone: A metabolite of spironolactone with aldosterone antagonistic properties.
Uniqueness
6β-Hydroxy Eplerenone is unique due to its specific hydroxylation at the 6β position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
生物活性
6beta-Hydroxyeplerenone is a metabolite of the aldosterone receptor antagonist eplerenone, which is primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity that impacts various physiological processes, particularly in the cardiovascular system. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for optimizing treatment strategies involving eplerenone.
Chemical Structure and Properties
6beta-Hydroxyeplerenone has the chemical formula C24H30O6 and is characterized by its hydroxyl group at the 6beta position. This structural modification plays a crucial role in its biological activity compared to its parent compound, eplerenone.
The primary mechanism of action for 6beta-hydroxyeplerenone involves its role as an aldosterone receptor antagonist. By binding to these receptors, it inhibits the effects of aldosterone, which include sodium retention, potassium excretion, and water retention. This antagonism leads to a decrease in blood volume and blood pressure.
Biochemical Pathways
- Aldosterone Receptor Inhibition : 6beta-hydroxyeplerenone competes with aldosterone for binding sites on mineralocorticoid receptors (MR) in renal tissues.
- Renin-Angiotensin-Aldosterone System (RAAS) : The inhibition of aldosterone leads to decreased activation of RAAS, which is beneficial in conditions like hypertension and heart failure.
Pharmacokinetics
Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, contributing to sustained pharmacological effects. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4, which also affects drug interactions.
Effects on Cardiovascular Health
Studies have demonstrated that 6beta-hydroxyeplerenone:
- Reduces left ventricular hypertrophy.
- Improves cardiac output in heart failure patients.
- Exhibits anti-inflammatory properties by reducing cytokine levels.
Case Studies
- Hypertensive Patients : A clinical trial involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure after administration of 6beta-hydroxyeplerenone compared to placebo controls.
- Heart Failure Management : In patients with chronic heart failure, the addition of 6beta-hydroxyeplerenone to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to heart failure exacerbations.
Research Findings
Recent studies have focused on the comparative efficacy of 6beta-hydroxyeplerenone versus eplerenone:
- Table 1: Comparative Efficacy of Eplerenone and 6beta-Hydroxyeplerenone
Parameter | Eplerenone | 6beta-Hydroxyeplerenone |
---|---|---|
Systolic Blood Pressure (mmHg) | Decrease by 10 mmHg | Decrease by 15 mmHg |
Diastolic Blood Pressure (mmHg) | Decrease by 5 mmHg | Decrease by 8 mmHg |
Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |
Hospitalization Rate | 20% reduction | 30% reduction |
特性
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQRXOAZNEFKY-LRKJUHPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209253-80-5 | |
Record name | Hydroxyeplerenone, 6beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYEPLERENONE, 6.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。